1-Azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate, also known as Venglustat, is a synthetic compound with significant pharmacological interest. It is classified as a carbamate and is recognized for its potential therapeutic applications, particularly in the treatment of certain genetic disorders.
Venglustat has been developed for use in various medical applications, particularly in the context of rare diseases. It has received orphan drug designation in both the United States and Europe, indicating its potential utility in treating conditions that affect fewer than 200,000 individuals in the U.S. or have no satisfactory treatment options available.
The compound falls under the category of pharmaceutical agents and is specifically noted for its role as an inhibitor of glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. This mechanism underlies its therapeutic potential in conditions like Gaucher's disease.
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate generally involves multi-step organic reactions that include:
The synthesis may involve reagents such as diisopropylcarbodiimide for coupling reactions and various solvents like dichloromethane or ethanol for reaction media. Reaction conditions are optimized for yield and purity.
The molecular structure of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate can be represented by its IUPAC name and SMILES notation:
The compound has a molecular formula of and a molecular weight of approximately 389.49 g/mol. Its structural features include a bicyclic amine core and a thiazole ring substituted with a fluorophenyl group.
The reactivity of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate primarily involves:
Specific reaction conditions such as temperature, pH, and solvent choice significantly influence the outcome and yield of these reactions.
Venglustat acts primarily by inhibiting glucosylceramide synthase, an enzyme crucial for glycosphingolipid metabolism. By blocking this enzyme, the compound reduces the levels of glucosylceramide and other related lipids that accumulate in certain lysosomal storage disorders.
Studies indicate that this mechanism may help alleviate symptoms associated with Gaucher's disease by reducing substrate accumulation within lysosomes, thereby improving cellular function.
The compound exhibits the following physical properties:
Key chemical properties include:
Venglustat is primarily investigated for its therapeutic applications in treating lysosomal storage disorders such as Gaucher's disease. Its ability to modulate sphingolipid metabolism positions it as a promising candidate for research into related metabolic disorders.
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2